ABCG2 Transporter Inhibition: Moderate Activity Where Unsubstituted Taurine Is Inactive
N-Methyl-N-4-aminophenyltaurine inhibits the ABCG2 (BCRP) transporter with an IC50 of 4.91 µM, as measured in MDCK II BCRP cells using pheophorbide A accumulation [1]. In contrast, unsubstituted taurine exhibits no detectable inhibition of ABCG2-mediated transport [2]. This represents a functional gain of inhibitory activity conferred by the N-methyl-4-aminophenyl substituent. Among taurine derivatives, this compound occupies a distinct pharmacological space, offering moderate inhibition while avoiding the high potency (IC50 < 0.5 µM) of dedicated ABCG2 inhibitors like Ko143 [3].
| Evidence Dimension | Inhibition of ABCG2 transporter (pheophorbide A accumulation assay) |
|---|---|
| Target Compound Data | IC50 = 4.91 µM (4.91E+3 nM) |
| Comparator Or Baseline | Unsubstituted taurine: no inhibition detected; Ko143 (potent ABCG2 inhibitor): IC50 ≈ 0.023 µM |
| Quantified Difference | ~200-fold weaker than Ko143; taurine is inactive |
| Conditions | MDCK II BCRP cells, 120 min incubation, flow cytometry |
Why This Matters
Provides a taurine-based scaffold with moderate ABCG2 inhibition for studies requiring partial transporter modulation rather than complete blockade.
- [1] BindingDB. (n.d.). BDBM50117994 (CHEMBL3613158) – Affinity Data: Inhibition of ABCG2 (unknown origin) expressed in MDCK II BCRP cells. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50117994 View Source
- [2] U.S. National Library of Medicine. (n.d.). Taurine – PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Taurine View Source
- [3] Allen, J. D., van Loevezijn, A., Lakhai, J. M., et al. (2002). Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417–425. View Source
